molecular formula C9H7ClN2S B3292106 3-Chloro-5-(thiazol-5-yl)aniline CAS No. 876343-46-3

3-Chloro-5-(thiazol-5-yl)aniline

Cat. No.: B3292106
CAS No.: 876343-46-3
M. Wt: 210.68 g/mol
InChI Key: DRJWBCOWDLCORD-UHFFFAOYSA-N
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Description

3-Chloro-5-(thiazol-5-yl)aniline: is an organic compound that features a thiazole ring substituted with a chlorine atom and an aniline group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the thiazole and aniline moieties in its structure makes it a versatile compound for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(thiazol-5-yl)aniline typically involves the reaction of 3-chloroaniline with thiazole derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(thiazol-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various substituted aniline derivatives.

    Oxidation Products: Oxidized forms of the thiazole ring.

    Reduction Products: Reduced forms of the aniline group.

Scientific Research Applications

3-Chloro-5-(thiazol-5-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(thiazol-5-yl)aniline involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the aniline group can interact with receptor sites, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(thiazol-5-yl)aniline is unique due to the presence of both the chlorine atom and the thiazole ring, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-chloro-5-(1,3-thiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJWBCOWDLCORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Cl)C2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
O=[N+]([O-])c1cc(Cl)cc(-c2cncs2)c1
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Synthesis routes and methods II

Procedure details

To a solution of 5-(3-chloro-5-nitrophenyl)thiazole (0.120 g, 0.499 mmol) inethanol (5 mL) was added tin dichloride (0.9555 g, 4.986 mmol). The mixture was stirred at 90° C. for 1.5 h. After cooling to rt, sat. NaHCO3 (aq) was added dropwise to adjust the pH to 9-10. The resulting suspension was filtered through a Celite pad. The filtrate was concentrated to dryness in vacuo to afford the title compound, which was used directly in the next step without purification. 1H-NMR (CD3OD, 400 MHz): δ=6.67 (t, J=2.0 Hz, 1H), 6.85 (t, J=1.6 Hz, 1H), 6.88 (t, J=1.6 Hz, 1H), 8.10 (s, 1H), 8.94 (s, 1H). MS (ES+): m/z 211.10 (MH+, 35Cl), 213.12 (MH+, 37Cl). HPLC: tR=2.92 min (ZQ2000, polar—5 min).
Name
5-(3-chloro-5-nitrophenyl)thiazole
Quantity
0.12 g
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0.9555 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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